molecular formula C7H2F3N B163352 2,3,6-Trifluorobenzonitrile CAS No. 136514-17-5

2,3,6-Trifluorobenzonitrile

Cat. No. B163352
M. Wt: 157.09 g/mol
InChI Key: YWTXHALVWAISPR-UHFFFAOYSA-N
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Patent
US08357716B2

Procedure details

Methanol (600 mL) was treated portionwise with sodium (Alfa, 16.1 g, 0.702 gatoms, 1.05 equiv.). The sodium methoxide solution was cooled to room temperature and added dropwise to a solution of 2,3,6-trifluorobenzonitrile (Matrix, 105 g, 0.699 mol) in methanol (600 ml) at room temperature. After addition was complete the mixture was stirred for 1 hour at room temperature before removing the methanol under reduced pressure. The residue was partitioned between diethyl ether (500 ml) and water (500 mL). The organic layer was removed, dried over MgSO4, filtered and evaporated to give the crude product. This was purified by distillation using a 6″ vigreux column @ 20 mmHg, oil bath 160° C., head temp 120° C. to give the title compound as a white solid (108 g, 91%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
16.1 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][O-:3].[Na+].F[C:6]1[C:13]([F:14])=[CH:12][CH:11]=[C:10]([F:15])[C:7]=1[C:8]#[N:9]>CO>[F:14][C:13]1[C:6]([O:3][CH3:2])=[C:7]([C:10]([F:15])=[CH:11][CH:12]=1)[C:8]#[N:9] |f:1.2,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
105 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1F)F
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
16.1 g
Type
reactant
Smiles
[Na]
Name
Quantity
600 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
before removing the methanol under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between diethyl ether (500 ml) and water (500 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give the crude product
DISTILLATION
Type
DISTILLATION
Details
This was purified by distillation
CUSTOM
Type
CUSTOM
Details
20 mmHg, oil bath 160° C., head temp 120° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C(=C(C#N)C(=CC1)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 108 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.